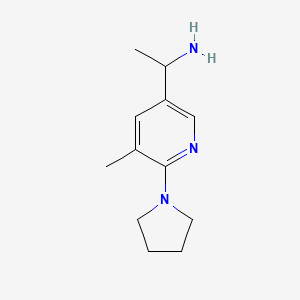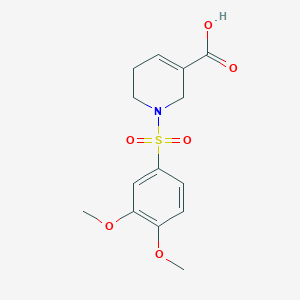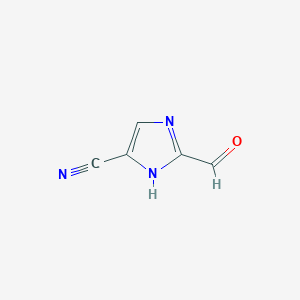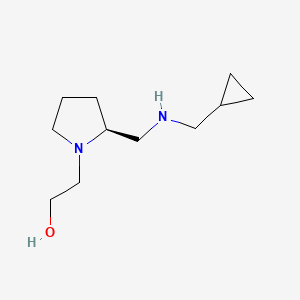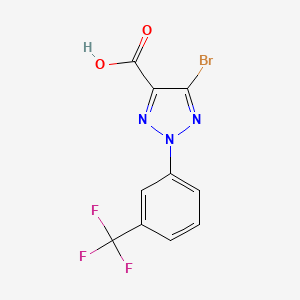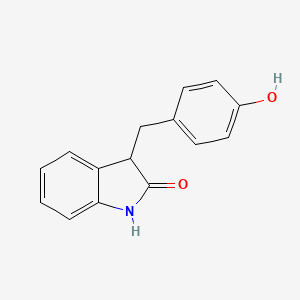
3-(4-Hydroxybenzyl)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxybenzyl)indolin-2-one is a compound that belongs to the indolin-2-one family, which is known for its diverse biological activities. This compound is particularly interesting due to its selective inhibition of receptor tyrosine kinases, making it a valuable molecule in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxybenzyl)indolin-2-one typically involves the reaction of indolin-2-one with 4-hydroxybenzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide in an ethanol solvent, followed by heating the mixture to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxybenzyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
3-(4-Hydroxybenzyl)indolin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting receptor tyrosine kinases, which are involved in cell signaling pathways.
Medicine: Potential therapeutic agent for diseases involving abnormal cell growth, such as cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(4-Hydroxybenzyl)indolin-2-one involves the inhibition of receptor tyrosine kinases. These enzymes play a crucial role in the regulation of cell division and survival. By inhibiting these kinases, the compound can interfere with the signaling pathways that promote cell proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
3-(3-Hydroxyphenyl)indolin-2-one: Known for its anti-inflammatory activity.
3-(4-Methoxybenzyl)indolin-2-one: Exhibits different biological activities due to the presence of a methoxy group instead of a hydroxy group
Uniqueness
3-(4-Hydroxybenzyl)indolin-2-one is unique due to its specific inhibition of receptor tyrosine kinases, which is not commonly observed in other similar compounds. This specificity makes it a valuable molecule for targeted therapeutic applications .
Properties
Molecular Formula |
C15H13NO2 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
3-[(4-hydroxyphenyl)methyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C15H13NO2/c17-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)16-15(13)18/h1-8,13,17H,9H2,(H,16,18) |
InChI Key |
BNEPXBTXKGHOQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


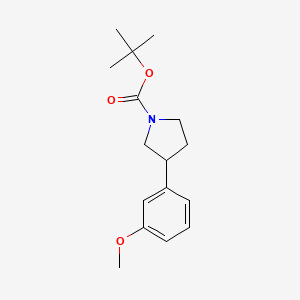

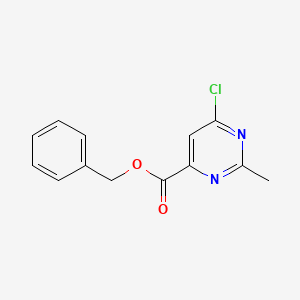
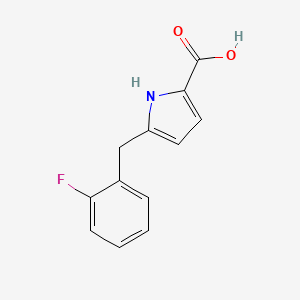
![3-(Tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B11794019.png)

